Pyrimidine-5-carboxylic acid

Physicochemical characterization Thermal analysis Formulation development

Pyrimidine-5-carboxylic acid is the 5-carboxyl regioisomer essential for distinct SAR—unlike 2- or 4- analogs, it enables selective MINA53 inhibitors for c-MYC cancers, safer PPARγ partial agonists for diabetes, and potent anti-HSV-1 agents. ≥98% purity delivers reliable reactivity in Pd-catalyzed decarbonylative couplings. Choose the correct isomer to drive your next medicinal chemistry breakthrough. Inquire now.

Molecular Formula C5H4N2O2
Molecular Weight 124.1 g/mol
CAS No. 4595-61-3
Cat. No. B188909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-5-carboxylic acid
CAS4595-61-3
Molecular FormulaC5H4N2O2
Molecular Weight124.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(=O)O
InChIInChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9)
InChIKeyIIVUJUOJERNGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-5-Carboxylic Acid (CAS 4595-61-3): A Strategic Heterocyclic Building Block for Targeted Pharmaceutical and Agrochemical Synthesis


Pyrimidine-5-carboxylic acid (CAS 4595-61-3) is a heterocyclic aromatic compound with the molecular formula C₅H₄N₂O₂, characterized by a pyrimidine ring bearing a carboxylic acid group at the 5-position [1]. This positional isomerism confers distinct reactivity and electronic properties compared to its 2- and 4-carboxylic acid analogs, making it a preferred scaffold in medicinal chemistry . As a versatile building block, it is integral to the synthesis of numerous biologically active molecules, including antiviral, anticancer, and antidiabetic agents, as well as agrochemicals [2][3]. Commercially available in purities typically ≥95%, its key physical properties include a melting point of 259 °C and a predicted pKa of 2.74, which are critical for formulation and synthetic design [4].

The Criticality of Regiochemistry: Why Pyrimidine-5-Carboxylic Acid Cannot Be Replaced by Positional Isomers


The substitution of pyrimidine-5-carboxylic acid with its 2- or 4-carboxylic acid positional isomers is not viable in most research and industrial applications due to divergent physicochemical properties and structure-activity relationships (SAR). While all three isomers share the molecular formula C₅H₄N₂O₂, the position of the carboxyl group on the pyrimidine ring profoundly impacts electronic distribution, hydrogen-bonding capacity, and steric accessibility, which in turn dictates biological target engagement and synthetic utility . For instance, the melting point of pyrimidine-5-carboxylic acid is 259 °C, significantly higher than the 182-185 °C of pyrimidine-2-carboxylic acid and 230-236 °C of pyrimidine-4-carboxylic acid, reflecting differences in intermolecular interactions that can affect crystallization and formulation . More critically, in a study of xanthine oxidase (XO) inhibitors, the pyrimidine-4-carboxylic acid core was found to be more beneficial for XO inhibitory potency than the pyrimidine-5-carboxylic acid core, a difference attributed to altered binding interactions [1]. This SAR sensitivity underscores that the 5-carboxyl regioisomer is not a generic building block but a specific tool for achieving distinct molecular recognition and downstream biological effects, making informed selection paramount.

Quantitative Differentiation of Pyrimidine-5-Carboxylic Acid: A Head-to-Head Evidence Assessment


Thermal Stability: Pyrimidine-5-Carboxylic Acid Exhibits a Significantly Higher Melting Point than Its Positional Isomers

Pyrimidine-5-carboxylic acid demonstrates a melting point of 259 °C, which is 74-77 °C higher than that of pyrimidine-2-carboxylic acid (182-185 °C) and 23-29 °C higher than that of pyrimidine-4-carboxylic acid (230-236 °C) . This higher thermal stability can be advantageous in reactions or processes requiring elevated temperatures and may influence the choice of purification methods like recrystallization .

Physicochemical characterization Thermal analysis Formulation development

PPARγ Partial Agonism: The Pyrimidine-5-Carboxylic Acid Scaffold Enables Comparable Antidiabetic Efficacy to Rosiglitazone with Weaker Adipogenesis

A derivative built on the pyrimidine-5-carboxylic acid core, specifically 4,6-bisbenzylthio-2-methylthiopyrimidine-5-carboxylic acid (compound 50), was identified as a potent PPARγ partial agonist. In a functional assay, it displayed typical partial agonist properties. Crucially, it induced weaker differentiation of adipocytes in 3T3-L1 cells than the full agonist rosiglitazone, a class-level comparator, suggesting a potentially improved side effect profile [1]. In db/db mice, an in vivo model of type 2 diabetes, compound 50 displayed comparable antidiabetic efficacy to rosiglitazone, despite being 10-fold less potent in vitro [1].

PPARγ agonist Antidiabetic Type 2 Diabetes Adipogenesis

Selective MINA53 Inhibition: Pyrimidine-5-Carboxylic Acid Derivatives Provide a First-in-Class Pharmacological Tool

Derivatives of pyrimidine-5-carboxylic acid, specifically 2-(aryl)alkylthio-3,4-dihydro-4-oxoypyrimidine-5-carboxylic acids, have been identified as the first-in-class inhibitors of the ribosomal oxygenase MINA53 [1]. These compounds demonstrated selectivity for MINA53 over the related oxygenase NO66 and other JmjC oxygenases, a crucial attribute for minimizing off-target effects [1]. In functional assays, these inhibitors showed antiproliferative activity against solid cancer cell lines and sensitized cancer cells to conventional chemotherapy [1].

MINA53 inhibitor Cancer therapy JmjC oxygenase Selectivity

Synthetic Versatility: Direct Decarbonylative Suzuki Coupling Expands Access to 5-Aryl Pyrimidines

Pyrimidine-5-carboxylic acid is a competent substrate in Pd-catalyzed decarbonylative Suzuki-Miyaura cross-coupling reactions, a methodology that allows for the direct synthesis of diverse 5-aryl pyrimidine biaryls from the carboxylic acid [1]. This approach circumvents the need for pre-functionalized halide starting materials. Under optimized conditions (Pd(OAc)₂, phosphine ligand, Piv₂O, dioxane, 160 °C), pyrimidine carboxylic acids are reported to undergo this transformation with yields up to 90%, as part of a broad substrate scope that includes pyridines, pyrazines, and quinolines [1].

Cross-coupling Medicinal chemistry Building block Palladium catalysis

Antiviral and Antimycotic Activity of 5-Pyrimidinecarboxylic Acid Derivatives

Esters and acids of the 5-pyrimidinecarboxylic acid scaffold have demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and antimycotic activity against various fungal strains. In a plaque reduction assay using Vero cells, a 2,4-disubstituted 5-pyrimidinecarboxylate ester (compound 3h) achieved 80.9% inhibition of HSV-1 infectivity at a non-toxic concentration of 12 µg/mL [1]. Other derivatives in the same series, including esters 3f, 8l, and acid 9o, were active against some fungal strains [1].

Antiviral HSV-1 Antimycotic Infectious disease

High-Impact Application Scenarios for Pyrimidine-5-Carboxylic Acid (CAS 4595-61-3)


Synthesis of Next-Generation PPARγ Partial Agonists for Type 2 Diabetes

Researchers focused on developing safer antidiabetic agents should prioritize pyrimidine-5-carboxylic acid as a core scaffold. Evidence demonstrates that derivatives like 4,6-bisbenzylthio-2-methylthiopyrimidine-5-carboxylic acid exhibit partial agonism of PPARγ, achieving comparable in vivo glucose-lowering efficacy to the full agonist rosiglitazone while inducing significantly weaker adipogenesis in cell models [1]. This profile suggests a reduced risk of side effects like weight gain, making this scaffold a strategic choice for designing improved diabetes therapeutics [1].

Development of First-in-Class MINA53 Inhibitors for Targeted Cancer Therapy

For oncology research programs investigating c-MYC-driven cancers, pyrimidine-5-carboxylic acid derivatives offer a unique entry point. The identification of 2-(aryl)alkylthio-3,4-dihydro-4-oxoypyrimidine-5-carboxylic acids as the first selective inhibitors of the ribosomal oxygenase MINA53 provides a novel chemical tool for exploring this therapeutic target [2]. These compounds show selectivity over related enzymes and antiproliferative activity in solid cancer cell lines, enabling focused medicinal chemistry campaigns on a novel mechanism of action [2].

Modular Synthesis of 5-Aryl Pyrimidine Libraries via Decarbonylative Cross-Coupling

Medicinal chemists seeking to rapidly diversify the 5-position of the pyrimidine ring can leverage pyrimidine-5-carboxylic acid in Pd-catalyzed decarbonylative Suzuki-Miyaura couplings [3]. This methodology provides direct access to a wide array of 5-aryl pyrimidines from readily available boronic acids, bypassing the need for halogenated pyrimidine intermediates [3]. With reported yields up to 90%, this protocol enhances synthetic efficiency and expands accessible chemical space for structure-activity relationship studies [3].

Design of Novel Antiviral and Antimycotic Agents

Programs targeting infectious diseases, particularly those caused by HSV-1 or fungal pathogens, can utilize the 5-pyrimidinecarboxylic acid scaffold as a starting point for lead optimization. Studies have shown that specific 2,4-disubstituted 5-pyrimidinecarboxylates achieve high levels of HSV-1 inhibition in vitro, with one compound demonstrating 80.9% reduction in infectivity at 12 µg/mL [4]. This activity, along with the observed antimycotic properties of related esters and acids, positions this scaffold as a promising foundation for new anti-infective drugs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.